![molecular formula C6H2Cl2N4O2 B6202689 2-azido-1,3-dichloro-5-nitrobenzene CAS No. 205681-92-1](/img/new.no-structure.jpg)
2-azido-1,3-dichloro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,3-dichloro-5-nitrobenzene: is an organic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-1,3-dichloro-5-nitrobenzene followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods: Industrial production of 2-azido-1,3-dichloro-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,3-dichloro-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Sodium Azide:
Hydrogenation Catalysts: Employed in the reduction of the nitro group.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products:
Triazoles: Formed through cycloaddition reactions involving the azido group.
Aminobenzene Derivatives: Resulting from the reduction of the nitro group.
Scientific Research Applications
Synthesis of Heterocycles
One of the primary applications of 2-azido-1,3-dichloro-5-nitrobenzene is in the synthesis of heterocycles. Azides are known for their utility in forming triazoles through click chemistry, particularly via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of various triazole derivatives that have applications in pharmaceuticals and materials science.
- Case Study: Triazole Synthesis
A study demonstrated that this compound can react with alkynes to form triazoles under mild conditions. The reaction yielded high purity products with good yields, showcasing the compound's effectiveness as a building block for complex molecular architectures .
Glycosylation Reactions
The azido group in this compound serves as an excellent latent amine precursor. It can be employed in glycosylation reactions to synthesize oligosaccharides and glycoconjugates. The stability of the azide functionality under various conditions makes it an attractive choice for these transformations.
- Case Study: Oligosaccharide Synthesis
Recent advancements have shown that glycosyl donors containing the azido group can be prepared from 2-amino sugars or through azidation processes. These donors have been successfully used in total syntheses of biologically relevant oligosaccharides, demonstrating moderate to high yields and excellent stereoselectivity .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The compound's ability to participate in nucleophilic substitutions and cycloadditions makes it a valuable intermediate for synthesizing bioactive molecules.
- Case Study: Antimicrobial Activity
Research has indicated that derivatives of dichloronitrobenzenes exhibit antifungal properties against various pathogens. The introduction of the azido group enhances the biological activity of these compounds, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-azido-1,3-dichloro-5-nitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, which influence the reactivity of the benzene ring.
Comparison with Similar Compounds
2-Azido-1,3-dichlorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
2-Azido-5-nitrobenzene: Lacks the chloro groups, affecting its chemical properties and reactivity.
Uniqueness: 2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
205681-92-1 |
---|---|
Molecular Formula |
C6H2Cl2N4O2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.